2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid
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Overview
Description
2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid is a synthetic organic compound that features a fluorine atom and an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid typically involves the methylation of 1-methylimidazole followed by oxidation. The reaction conditions are mild and can include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the carboxylic acid group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involving imidazole rings.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The fluorine atom can also participate in interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound features a nitro group instead of a fluorine atom and has different chemical properties and applications.
2-amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide: This compound contains additional functional groups, making it more complex and suitable for different applications.
Uniqueness
2-fluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid is unique due to the presence of both a fluorine atom and an imidazole ring. This combination imparts specific chemical properties, such as increased stability and the ability to participate in unique interactions with biological targets, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C6H7FN2O2 |
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Molecular Weight |
158.13 g/mol |
IUPAC Name |
2-fluoro-2-(1-methylimidazol-2-yl)acetic acid |
InChI |
InChI=1S/C6H7FN2O2/c1-9-3-2-8-5(9)4(7)6(10)11/h2-4H,1H3,(H,10,11) |
InChI Key |
AXDHSQSVSXCYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(C(=O)O)F |
Origin of Product |
United States |
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